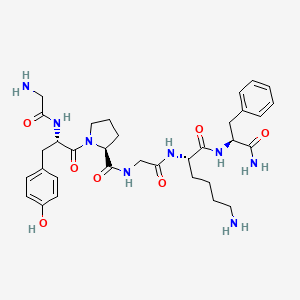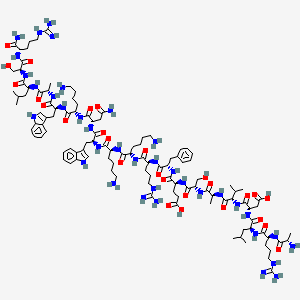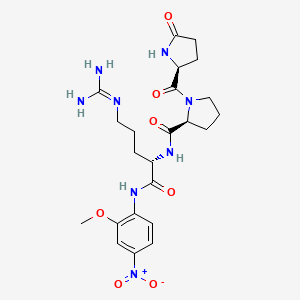
151705-84-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with CAS number 151705-84-9 is known as LCMV gp33-41 . It is a carboxyl-extended 11-amino-acid-long peptide . This peptide sequence is derived from the lymphocytic choriomeningitis virus (LCMV) and is restricted by MHC class I H-2Db molecules . It is presented to cytotoxic T lymphocytes .
Molecular Structure Analysis
The molecular formula of LCMV gp33-41 is C48H73N11O13S . The molecular weight is 1044.22 . The peptide sequence is KAVYNFATM .
Physical And Chemical Properties Analysis
LCMV gp33-41 is soluble in water . It should be stored at -20°C .
Scientific Research Applications
Scientific Research and Technological Applications
Technological Advancements in Research : Technological devices and services, including those enabled by scientific research, significantly influence modern life. Research in areas such as genomics, synthetic biology, and nanotechnology is often accompanied by studies on their broader societal implications and public engagement efforts (Schuurbiers & Fisher, 2009).
Innovative Techniques and Applications : New techniques emerging from one scientific area can have applications reaching well beyond their original discipline. For instance, CRISPR-Cas, initially identified for genome editing in prokaryotic genome sequences, is now widely used in animals and plants, illustrating how technical advances lead to conceptual breakthroughs in various scientific domains (Zhang & Li, 2012).
Scientific Software Frameworks : Scientific research applications often involve complex software development, utilizing toolkits and frameworks for grid-enabling existing applications or developing new ones. This approach contrasts with traditional methods where scientific software was written from scratch (Appelbe et al., 2007).
Enhancing Scientific Collaboration and Data Management
Crowdsourcing in Scientific Research : Crowdsourced scientific initiatives, where research is horizontally distributed, can maximize resources, promote inclusiveness, and increase rigor and reliability. Such approaches enable tackling ambitious projects that would not be feasible under the standard research model (Uhlmann et al., 2019).
Hackathons for Knowledge Transfer : Hackathons can enhance collaborative science, enabling peer review before the publication of results, cross-validating study designs or datasets, and driving reproducibility of scientific analyses (Ghouila et al., 2018).
Implications for Scientific Education and Policy
Education and Outreach in Science : The structure, legitimacy, and efficacy of the scientific research process significantly influence the use and utility of science in society. Public participation in scientific research aims at enhancing both public knowledge and understanding of science and the efficacy of scientific research practices (Haywood & Besley, 2014).
Data Sharing Practices Among Scientists : Understanding data sharing practices and perceptions among scientists is crucial in the era of collaborative, data-intensive scientific research. Issues like data accessibility, discovery, reuse, and preservation are integral to the research process and its impact (Tenopir et al., 2011).
Translational Research in Nursing Science : Translational research, applying scientific findings to clinical practice, is vital for addressing complex healthcare challenges. Nurse scientists, with their expertise in studying individual responses to illness, play a crucial role in this field (Grady, 2010).
Mechanism of Action
Safety and Hazards
properties
CAS RN |
151705-84-9 |
|---|---|
Product Name |
151705-84-9 |
Molecular Formula |
C₄₈H₇₃N₁₁O₁₃S |
Molecular Weight |
1044.22 |
sequence |
One Letter Code: KAVYNFATM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













